![molecular formula C9H7Cl2F2NO3 B14410941 Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate CAS No. 84970-76-3](/img/structure/B14410941.png)
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and difluoromethoxy groups attached to a phenyl ring, along with a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the chlorination of a phenol derivative, followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes, followed by the carbamate formation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming covalent bonds with active site residues. The halogenated phenyl ring may also interact with biological membranes, affecting their function and integrity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [3,5-dichloro-4-hydroxyphenyl]carbamate
- Methyl [3,5-dichloro-4-methoxyphenyl]carbamate
- Methyl [3,5-difluoro-4-(difluoromethoxy)phenyl]carbamate
Uniqueness
Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate is unique due to the presence of both dichloro and difluoromethoxy groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
84970-76-3 |
|---|---|
Molekularformel |
C9H7Cl2F2NO3 |
Molekulargewicht |
286.06 g/mol |
IUPAC-Name |
methyl N-[3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C9H7Cl2F2NO3/c1-16-9(15)14-4-2-5(10)7(6(11)3-4)17-8(12)13/h2-3,8H,1H3,(H,14,15) |
InChI-Schlüssel |
JVBUVVYJAOESHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC(=C(C(=C1)Cl)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


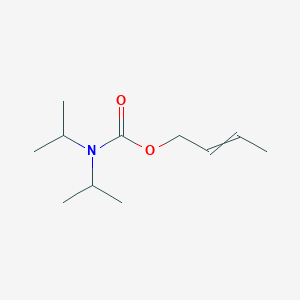
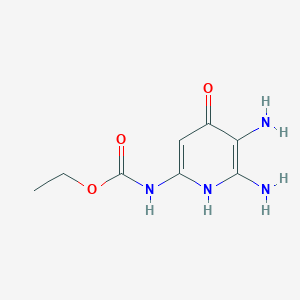
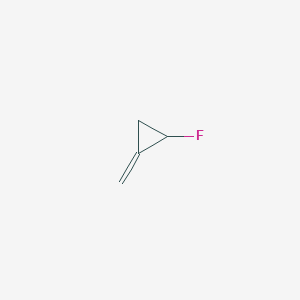
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
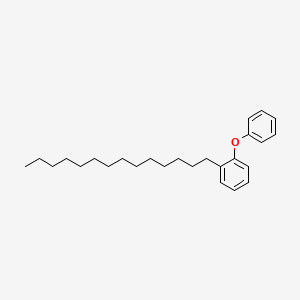
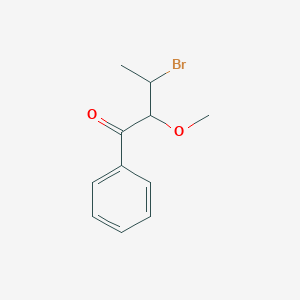

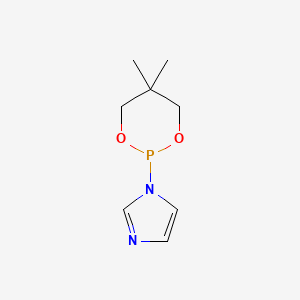
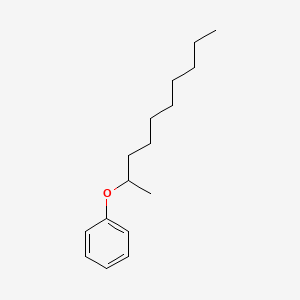
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
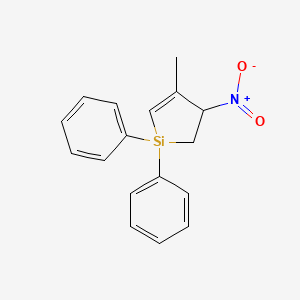

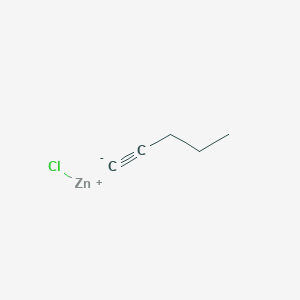
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
